Cas no 1565075-06-0 (2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid)

2-Amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid is a substituted phenylalanine derivative featuring a chloro, hydroxy, and methoxy functional group arrangement on the aromatic ring. This structural modification enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy, hydroxy) groups offers unique reactivity for further functionalization. Its chiral center allows for stereoselective applications, while the phenolic hydroxyl group provides a handle for conjugation or derivatization. The compound's stability under physiological conditions makes it suitable for studies in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its well-defined structure facilitates precise characterization and quality control in research applications.
2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid structure
1565075-06-0 structure
Product Name:2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid
CAS No:1565075-06-0
MF:C10H12ClNO4
MW:245.659582138062
CID:6411524
PubChem ID:104667180
Update Time:2025-06-13

2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid
    • EN300-1967753
    • 1565075-06-0
    • Inchi: 1S/C10H12ClNO4/c1-16-8-4-6(11)2-5(9(8)13)3-7(12)10(14)15/h2,4,7,13H,3,12H2,1H3,(H,14,15)
    • InChI Key: GEOYBMABCGATNQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=C(C=1)CC(C(=O)O)N)O)OC

Computed Properties

  • Exact Mass: 245.0454856g/mol
  • Monoisotopic Mass: 245.0454856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 92.8Ų

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Additional information on 2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid

Introduction to 2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid (CAS No. 1565075-06-0)

2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1565075-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a complex aromatic structure with multiple functional groups, exhibits a unique combination of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both amino and carboxylic acid functionalities, coupled with a chloro-substituted phenyl ring, positions this molecule as a versatile building block for drug discovery programs.

The structural motif of 2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid incorporates several key pharmacophoric elements that are highly relevant to modern medicinal chemistry. The aromatic ring system, particularly the chloro-substituted phenyl group, is known to influence electronic properties and metabolic stability, while the hydroxymethyl and methoxy substituents contribute to hydrogen bonding capabilities and lipophilicity. These features are critical in designing molecules with optimized pharmacokinetic profiles and target specificity.

In recent years, there has been growing interest in exploring the potential of such structurally complex compounds in addressing unmet medical needs. The scaffold of 2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid has been investigated in several preclinical studies as a precursor for kinase inhibitors, anti-inflammatory agents, and other bioactive molecules. Its ability to serve as a chiral center or an anchor for further derivatization makes it particularly appealing for structure-based drug design.

One of the most compelling aspects of this compound is its role in the synthesis of molecules targeting specific biological pathways. For instance, researchers have leveraged its amino and carboxylic acid functionalities to create peptidomimetics and protease inhibitors. The chloro-substituent on the phenyl ring enhances electrophilicity, allowing for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions. These transformations have enabled the construction of novel analogs with enhanced binding affinity and reduced off-target effects.

The hydroxymethyl group provides an additional site for derivatization, enabling the introduction of ether or ester linkages that can improve solubility or metabolic stability. Similarly, the methoxy group contributes to hydrophobic interactions with biological targets, which is crucial for achieving high binding affinity. Such structural diversity has been exploited in high-throughput screening campaigns to identify lead compounds for diseases ranging from oncology to neurodegenerative disorders.

Recent advancements in computational chemistry have further accelerated the exploration of 2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid derivatives. Molecular docking studies have revealed that modifications at the amino or carboxylic acid positions can significantly alter binding modes to protein targets. Additionally, quantum mechanical calculations have provided insights into the electronic structure of this molecule, guiding synthetic strategies to optimize its reactivity and stability.

In clinical settings, compounds derived from this scaffold have shown promise in early-phase trials for their ability to modulate key signaling pathways implicated in disease progression. For example, researchers have reported on analogs that exhibit inhibitory activity against specific kinases involved in cancer cell proliferation. The structural features of 2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid have also been adapted to develop prodrugs designed for targeted delivery systems, enhancing bioavailability and reducing systemic toxicity.

The synthesis of this compound presents unique challenges due to its complex stereochemistry and multiple reactive sites. However, modern synthetic methodologies have enabled efficient access to high-purity batches suitable for pharmaceutical applications. Techniques such as asymmetric hydrogenation and enantioselective epoxide opening have been employed to construct key intermediates with high enantiomeric purity. These advances underscore the growing capability within synthetic organic chemistry to produce sophisticated molecules like 2-amino-3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid on scalable production levels.

Looking ahead, the continued investigation of CAS No. 1565075-06-0 derivatives holds promise for expanding therapeutic options across multiple disease areas. Innovations in biocatalysis and flow chemistry may further streamline its synthesis, reducing costs and environmental impact while improving yields. Collaborative efforts between academia and industry are essential to translate these findings into tangible clinical benefits for patients worldwide.

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